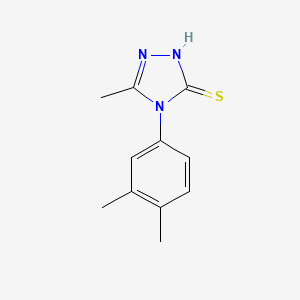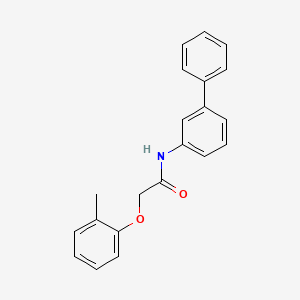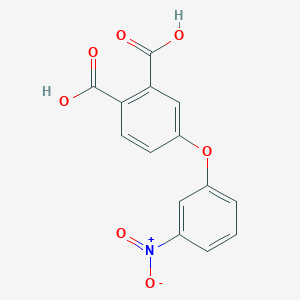![molecular formula C18H23N3O3 B5761992 N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine](/img/structure/B5761992.png)
N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as DMNPFA, and it belongs to the class of piperidine derivatives. DMNPFA has been studied for its potential use in the treatment of various diseases, including neurological disorders and cancer.
Mecanismo De Acción
DMNPFA exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. Specifically, DMNPFA has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. Additionally, DMNPFA has been shown to inhibit the activity of the proteasome, which is involved in protein degradation. By inhibiting these enzymes and proteins, DMNPFA can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
DMNPFA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMNPFA can inhibit the growth of cancer cells and induce apoptosis. Additionally, DMNPFA has been shown to have neuroprotective effects, protecting neurons from damage and death. DMNPFA has also been shown to have anti-inflammatory effects, reducing inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMNPFA is its potential use as a pharmacological agent for the treatment of various diseases. Additionally, DMNPFA is relatively easy to synthesize and purify, making it a convenient compound for lab experiments. However, one limitation of DMNPFA is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for DMNPFA research. One direction is to further investigate its potential use in the treatment of cancer and neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for DMNPFA. Finally, more research is needed to determine the potential toxicity of DMNPFA and its effects on various tissues and organs.
Métodos De Síntesis
DMNPFA can be synthesized using various methods, including the reaction of 5-(2-nitrophenyl)-2-furaldehyde with N,N-dimethylpiperidin-4-amine in the presence of a reducing agent. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
DMNPFA has been studied for its potential use in the treatment of various diseases, including neurological disorders and cancer. Studies have shown that DMNPFA can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, DMNPFA has been shown to have neuroprotective effects, making it a potential treatment option for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N,1-dimethyl-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-19-11-9-14(10-12-19)20(2)13-15-7-8-18(24-15)16-5-3-4-6-17(16)21(22)23/h3-8,14H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUCIABPQJDWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5412744 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)

![N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761927.png)
![4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5761935.png)






![4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5761978.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5761990.png)

